4-Amino-1-(3,4-dihydroxy-5-methyl-2-oxolanyl)-5-fluoro-2-pyrimidinone
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Overview
Description
5’-Deoxy-5-fluorocytidine is a synthetic nucleoside analog that is structurally similar to cytidine. It is an intermediate metabolite of the DNA synthesis inhibitor capecitabine, which is used in chemotherapy . This compound is significant due to its role in the metabolic pathway leading to the formation of 5-fluorouracil, a potent anticancer agent .
Preparation Methods
The preparation of 5’-Deoxy-5-fluorocytidine involves several synthetic routes. One method includes the use of trifluoromethanesulfonic acid trimethylsilyl ester as a catalyst for the silanization of 5-fluorocytosine . The reaction is carried out in anhydrous 1,2-ethylene dichloride at low temperatures, followed by the addition of 5-deoxy triacetyl ribose . This method is advantageous for industrial production due to its high yield and quality .
Chemical Reactions Analysis
5’-Deoxy-5-fluorocytidine undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by carboxylesterase, converting it to 5’-deoxy-5-fluorouridine.
Deamination: By cytidine deaminase, further converting it to 5-fluorouracil.
Substitution Reactions: Involving the replacement of functional groups to form different derivatives.
Common reagents used in these reactions include carboxylesterase, cytidine deaminase, and various solvents like methylene dichloride . The major products formed are 5’-deoxy-5-fluorouridine and 5-fluorouracil .
Scientific Research Applications
5’-Deoxy-5-fluorocytidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-Deoxy-5-fluorocytidine involves its conversion to 5-fluorouracil through a series of enzymatic reactions . Initially, carboxylesterase catalyzes its conversion to 5’-deoxy-5-fluorouridine, which is then deaminated by cytidine deaminase to form 5-fluorouracil . 5-Fluorouracil inhibits thymidylate synthase, leading to DNA damage and cell death .
Comparison with Similar Compounds
5’-Deoxy-5-fluorocytidine is unique due to its specific metabolic pathway leading to 5-fluorouracil . Similar compounds include:
5-Fluorocytosine: Another nucleoside analog used in antifungal treatments.
5-Fluorouracil: The final active metabolite in the pathway, widely used in cancer therapy.
Capecitabine: A prodrug that is metabolized to 5’-Deoxy-5-fluorocytidine.
These compounds share similar structures but differ in their specific applications and metabolic pathways .
Properties
IUPAC Name |
4-amino-1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoropyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNABXSEHNLERR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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